2,6-Dibromo-4-chloro-benzaldehyde
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Description
2,6-Dibromo-4-chloro-benzaldehyde is a chemical compound with the molecular formula C7H3Br2ClO . It has a molecular weight of 298.36 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Br2ClO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H . This code provides a specific textual identifier for the compound, which can be used to generate a 3D structure.Scientific Research Applications
Catalysis and Organic Synthesis
- Oxidation of Benzyl Alcohol to Benzaldehyde : Research shows the catalytic oxidation of benzyl alcohol to benzaldehyde, a process relevant to the cosmetic, perfumery, and pharmaceutical industries. Enhanced acidity in catalysts increases benzyl alcohol conversion efficiency while maintaining high benzaldehyde selectivity (Rajesh Sharma, K. Soni, A. Dalai, 2012).
- Enzyme Catalysed Asymmetric C–C-bond Formation : Enzymatic catalysis for the asymmetric synthesis of compounds, a method potentially applicable to the synthesis of complex molecules, including those involving benzaldehyde derivatives (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).
- Photocatalytic Conversion of Benzyl Alcohol : Studies on the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts, highlighting a green and environmentally friendly approach (M. J. Lima, Adrián M. T. Silva, Cláudia G. Silva, J. Faria, 2017).
Materials Science
- Metal-Organic Frameworks (MOFs) : Research into MOFs like Cu3(BTC)2 highlights their catalytic properties and potential for chemical synthesis, including reactions involving benzaldehyde derivatives (Klaus Schlichte, Tobias Kratzke, S. Kaskel, 2004).
Nanotechnology and Catalysis
- Nanoparticle Catalysts : Exploration of NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, showcasing the role of nanotechnology in enhancing catalytic processes (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).
Organic Chemistry
- Synthesis and Characterization : The synthesis and characterization of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, indicating the importance of catalyst design in organic reactions (Rajesh Sharma, K. Soni, A. Dalai, 2012).
Properties
IUPAC Name |
2,6-dibromo-4-chlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGRHBWAQLGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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